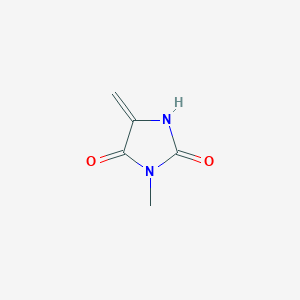
3-Methyl-5-methylideneimidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-5-methylideneimidazolidine-2,4-dione is a heterocyclic compound that belongs to the imidazolidine family This compound is characterized by a five-membered ring structure containing two nitrogen atoms and three carbon atoms, with a methyl group and a methylidene group attached to the ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-methylideneimidazolidine-2,4-dione typically involves the condensation of benzil and urea in the presence of a base such as sodium hydroxide. The reaction mixture is refluxed in ethanol for a few hours, followed by acidification with hydrochloric acid to obtain the desired product . The general procedure is as follows:
- Dissolve 0.8 grams of benzil (0.25 moles) and 0.4 grams of urea (0.25 moles) in 12 ml of ethanol.
- Add 25 ml of a 2.5 M solution of sodium hydroxide to the mixture.
- Reflux the mixture for 2 hours.
- Pour the reaction mixture into ice-cold water and filter the precipitate.
- Acidify the filtrate with hydrochloric acid to obtain the final product.
- Collect, dry, and recrystallize the product using ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-5-methylideneimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of the compound.
Reduction: Reduced forms with hydrogenated double bonds.
Substitution: Substituted imidazolidine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-Methyl-5-methylideneimidazolidine-2,4-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial, antifungal, and antiviral activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-Methyl-5-methylideneimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit tankyrase enzymes, which play a crucial role in the Wnt/β-catenin signaling pathway. This inhibition leads to the disruption of cellular processes involved in cancer progression . The compound binds to conserved residues in the enzyme’s active site, resulting in high-affinity interactions and inhibition of enzyme activity .
Comparación Con Compuestos Similares
3-Methyl-5-methylideneimidazolidine-2,4-dione can be compared with other similar compounds, such as:
Imidazole: A five-membered ring containing two nitrogen atoms, known for its broad range of biological activities.
Thiazolidine-2,4-dione: A similar heterocyclic compound with sulfur in the ring, known for its hypoglycemic and antimicrobial activities.
The uniqueness of this compound lies in its specific substitution pattern and its ability to inhibit tankyrase enzymes, making it a promising candidate for cancer therapy .
Propiedades
Número CAS |
10045-71-3 |
|---|---|
Fórmula molecular |
C5H6N2O2 |
Peso molecular |
126.11 g/mol |
Nombre IUPAC |
3-methyl-5-methylideneimidazolidine-2,4-dione |
InChI |
InChI=1S/C5H6N2O2/c1-3-4(8)7(2)5(9)6-3/h1H2,2H3,(H,6,9) |
Clave InChI |
PATDKEVXTHEWLZ-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C(=C)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


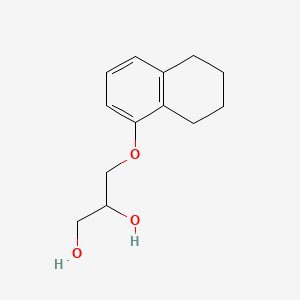
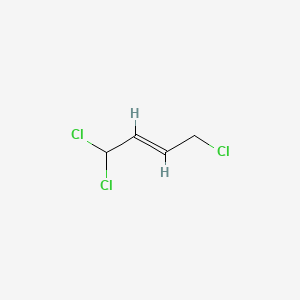

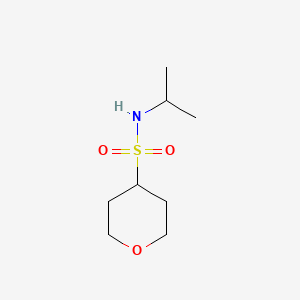
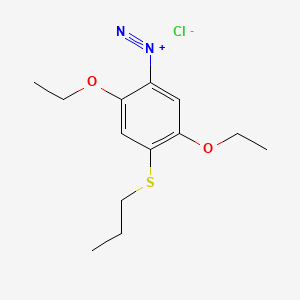
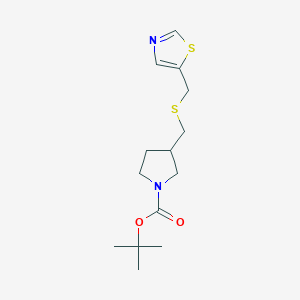

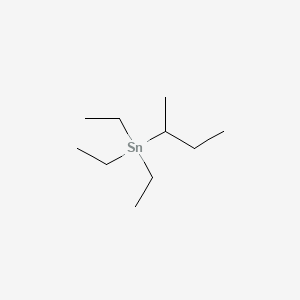
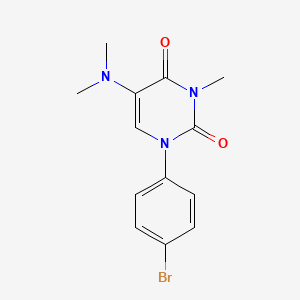
![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioamide](/img/structure/B13951779.png)

![2h-Thiazolo[5,4-a]carbazole](/img/structure/B13951786.png)
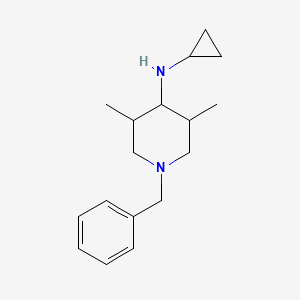
![4-{[(2S)-Oxiran-2-yl]methoxy}aniline](/img/structure/B13951794.png)
